molecular formula C6H12ClNO3 B045588 Methyl 5-amino-4-oxopentanoate hydrochloride CAS No. 79416-27-6

Methyl 5-amino-4-oxopentanoate hydrochloride

Cat. No.: B045588
CAS No.: 79416-27-6
M. Wt: 181.62 g/mol
InChI Key: UJYSYPVQHFNBML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl aminolevulinate hydrochloride is a compound used primarily as a sensitizer in photodynamic therapy. It is a prodrug that is metabolized to protoporphyrin IX, a photosensitizer. This compound is marketed under the brand name Metvix and is used in the treatment of non-melanoma skin cancers, including basal cell carcinoma .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl aminolevulinate hydrochloride is synthesized from 5-aminolevulinic acid. The synthesis involves the esterification of 5-aminolevulinic acid with methanol in the presence of hydrochloric acid to form methyl aminolevulinate hydrochloride .

Industrial Production Methods

In industrial settings, the production of methyl aminolevulinate hydrochloride involves the same esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically involves the use of a catalyst to speed up the reaction and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl aminolevulinate hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from the oxidation of methyl aminolevulinate hydrochloride is protoporphyrin IX, which is a key intermediate in the biosynthesis of heme .

Scientific Research Applications

Methyl aminolevulinate hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl aminolevulinate hydrochloride involves its conversion to protoporphyrin IX upon topical application. Protoporphyrin IX accumulates in the treated skin lesions and, upon light activation in the presence of oxygen, generates singlet oxygen. This singlet oxygen causes damage to cellular compartments, particularly the mitochondria, leading to cell death. This phototoxic effect is the basis for its use in photodynamic therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl aminolevulinate hydrochloride is unique in its lipid solubility, which allows it to penetrate the lipid-rich milieu of sebum more effectively than 5-aminolevulinic acid. This property makes it particularly effective in treating skin conditions like actinic keratosis and basal cell carcinoma .

Properties

IUPAC Name

methyl 5-amino-4-oxopentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-10-6(9)3-2-5(8)4-7;/h2-4,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYSYPVQHFNBML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045630
Record name Methyl aminolevulinate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79416-27-6
Record name Pentanoic acid, 5-amino-4-oxo-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79416-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl aminolevulinate hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079416276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl aminolevulinate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL AMINOLEVULINATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S73606O1A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-amino-4-oxopentanoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 5-amino-4-oxopentanoate hydrochloride
Reactant of Route 3
Reactant of Route 3
Methyl 5-amino-4-oxopentanoate hydrochloride
Reactant of Route 4
Reactant of Route 4
Methyl 5-amino-4-oxopentanoate hydrochloride
Reactant of Route 5
Reactant of Route 5
Methyl 5-amino-4-oxopentanoate hydrochloride
Reactant of Route 6
Reactant of Route 6
Methyl 5-amino-4-oxopentanoate hydrochloride
Customer
Q & A

Q1: How does Methyl aminolevulinate hydrochloride exert its effect in Photodynamic Therapy (PDT)?

A1: Methyl aminolevulinate hydrochloride (MAL), a prodrug, is metabolized within cells to protoporphyrin IX (PpIX), a photosensitizing agent. [] When exposed to specific wavelengths of light, PpIX becomes excited and interacts with oxygen, generating reactive oxygen species (ROS). [] These ROS cause damage to cellular components, leading to cell death, a key mechanism in PDT for treating conditions like actinic keratosis and certain cancers. [, , ]

Q2: Are there differences in how different cell types respond to MAL-PDT?

A2: Yes, sensitivity to MAL-PDT can vary significantly between cell types. Research has shown that variations in PpIX accumulation levels in cells contribute to this difference. [] For instance, ovarian cancer cell lines HTOA, HRA, and DISS showed significant tumor shrinkage after MAL-PDT, while MCAS and TOV21G cells demonstrated minimal response. [] This variation was linked to higher PpIX accumulation in the sensitive cell lines compared to the resistant ones. [] Further investigation revealed that higher expression levels of glutathione transferase Omega-1 (GSTO1), an enzyme involved in PpIX conversion, were associated with increased sensitivity to PDT. []

Q3: What are the structural characteristics of Methyl aminolevulinate hydrochloride?

A3: While the provided research excerpts do not explicitly state the molecular formula and weight of Methyl aminolevulinate hydrochloride, they consistently refer to it as a derivative of δ-Aminolevulinic acid (ALA). [] This suggests a close structural similarity. Detailed spectroscopic data is not provided in the excerpts.

Q4: Are there any specific material compatibility requirements for handling Methyl aminolevulinate hydrochloride during research and development?

A4: The provided research excerpts do not delve into specific material compatibility details for handling Methyl aminolevulinate hydrochloride.

Q5: Has research explored combining MAL-PDT with other treatment modalities?

A5: Yes, studies have investigated combining MAL-PDT with other therapies. For example, concurrent use of MAL-PDT with clofibric acid showed promising results in treating peritoneal carcinomatosis arising from ovarian cancer in a rat model. [] This combination led to significantly prolonged survival compared to debulking surgery alone or even MAL-PDT alone. []

Q6: Does skin pretreatment influence the effectiveness of MAL-PDT?

A6: Skin pretreatment plays a crucial role in the efficacy of MAL-PDT. [] Various methods, including curettage, microdermabrasion, microneedling, and ablative fractional laser (AFXL), have been explored to enhance the penetration of MAL and subsequent PpIX accumulation. [] AFXL pretreatment demonstrated the highest enhancement in PpIX fluorescence compared to other methods, suggesting its potential for optimizing PDT response. []

Q7: Are there any known long-term effects or safety concerns associated with MAL-PDT?

A7: The research excerpts primarily focus on the short-term efficacy and mechanistic aspects of MAL-PDT. While some studies mention local skin reactions as a common side effect, [] long-term effects are not extensively discussed.

Q8: How is Methyl aminolevulinate hydrochloride formulated for clinical use in PDT?

A8: Methyl aminolevulinate hydrochloride is commonly formulated as a topical cream for PDT applications. [, ] This formulation facilitates direct application to the targeted skin areas, such as those affected by actinic keratosis or superficial skin cancers. [, ]

Q9: What is the current understanding of the environmental impact and degradation of Methyl aminolevulinate hydrochloride?

A9: The provided research excerpts do not offer information regarding the environmental impact or degradation pathways of Methyl aminolevulinate hydrochloride. Further research is necessary to assess its potential ecological effects.

Q10: Are there alternative compounds or treatment modalities being explored for the same indications as MAL-PDT?

A10: While the excerpts focus primarily on MAL-PDT, they mention other treatment options for conditions like actinic keratosis and superficial skin cancers. These include cryosurgery and surgical interventions, each with its own set of advantages and limitations. [, ] The excerpts do not delve into specific alternative compounds beyond mentioning clofibric acid as a combination therapy. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.